molecular formula C13H16ClNO4 B1426389 Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-14-1

Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426389
M. Wt: 285.72 g/mol
InChI Key: UZAWWWQLPZLVOJ-ACMTZBLWSA-N
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Description

Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MBPC-HCl, is a chiral organic compound that is widely used in scientific research. It is a structural isomer of the common chiral compound MBPC, which has been used in many fields of research. This compound has been used in a variety of applications, including synthesis, drug discovery, and scientific research.

Scientific Research Applications

Synthesis and Analgesic Activity

  • A study by Massa et al. (1989) discusses the synthesis of certain pyrrolo[1,2-a][1,4]benzodiazepin compounds, including reaction steps involving similar structures to Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride. This research explores their analgesic, anti-inflammatory, and neuropsychobehavioral effects, providing insights into their potential pharmacological applications (Massa et al., 1989).

Photophysical Properties of Derivatives

  • Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and examined their photophysical properties. This research highlights the importance of structural modifications in determining the physical properties of these compounds, which is relevant for understanding the behavior of similar compounds like Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride (Yoon et al., 2019).

Chemical Modifications and Biological Properties

  • Ukrainets et al. (2015) focused on the chemical modification of pyridine moieties and studied the resultant changes in biological properties. This research provides a framework for understanding how structural changes, similar to those in Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride, can affect the biological activities of compounds (Ukrainets et al., 2015).

Use in Chiral Copper Complexes

  • Leyendecker and Laucher (1983) utilized (2S,4R)-hydroxyproline derivatives as ligands in chiral copper complexes, demonstrating the importance of stereochemistry in the design of complex molecular systems. This is relevant to the understanding of Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride in similar applications (Leyendecker & Laucher, 1983).

Cognition-Enhancing Properties

  • Lin et al. (1997) studied a 3-pyridyl ether nicotinic acetylcholine receptor ligand, showing positive effects in cognitive enhancement. This research is indicative of the potential neurological applications of structurally similar compounds like Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride (Lin et al., 1997).

Future Directions

: Sigma-Aldrich Product Page : Apollo Scientific Ltd Product Page

properties

IUPAC Name

methyl (2S,4S)-4-benzoyloxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.ClH/c1-17-13(16)11-7-10(8-14-11)18-12(15)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWWWQLPZLVOJ-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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